UGT Isoform Specificity: 17-Fold Higher Catalytic Efficiency for UGT2B17 versus UGT1A4 in Exemestane-17-O-glucuronide Formation
In vitro glucuronidation assays using UGT-overexpressing cell homogenates demonstrate that UGT2B17 is the predominant enzyme catalyzing exemestane-17-O-glucuronide formation, exhibiting a 17-fold higher catalytic efficiency (Vmax/KM) compared with UGT1A4, the only other high-expression hepatic UGT showing measurable activity against 17β-dihydroexemestane [1]. This differential efficiency establishes UGT2B17 as the rate-limiting enzyme for this metabolic step, providing a mechanistic basis for the compound's use as a functional probe of UGT2B17 activity.
| Evidence Dimension | Catalytic efficiency (Vmax/KM) |
|---|---|
| Target Compound Data | 17-fold higher Vmax/KM for UGT2B17 |
| Comparator Or Baseline | UGT1A4 (baseline reference) |
| Quantified Difference | 17-fold (≈ 1700%) higher Vmax/KM |
| Conditions | UGT-overexpressing cell homogenates; 17-dihydroexemestane substrate; glucuronide formation quantified by UPLC |
Why This Matters
This 17-fold difference in catalytic efficiency confirms that exemestane-17-O-glucuronide formation is an UGT2B17-specific process, making this compound uniquely suited as a biomarker for UGT2B17 pharmacogenetic studies—no other exemestane metabolite exhibits this isoform selectivity.
- [1] Sun D, Chen G, Dellinger RW, Sharma AK, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenetics and Genomics. 2010;20(10):575-585. DOI: 10.1097/FPC.0b013e32833b04af View Source
